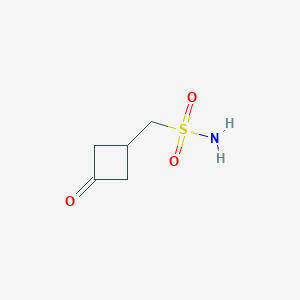

(3-Oxocyclobutyl)methanesulfonamide

Description

Contextualization within Cyclobutyl Chemistry in Organic Synthesis

The cyclobutane (B1203170) ring, a four-membered carbocycle, is a fascinating and valuable motif in organic synthesis. Historically considered a curiosity due to its inherent ring strain, the cyclobutyl group is now strategically employed to impart specific three-dimensional conformations to molecules. nih.govru.nl This conformational rigidity can be advantageous in the design of biologically active compounds, as it can help to lock a molecule into its most active form. ru.nl

The inclusion of a cyclobutane ring can influence a molecule's metabolic stability and physicochemical properties. nih.gov For instance, cyclobutane-containing compounds have been explored as replacements for other cyclic systems or as bioisosteric substitutes for phenyl rings, sometimes leading to improved properties. nih.gov The unique puckered structure of the cyclobutane ring provides distinct spatial arrangements for its substituents, an attribute that is increasingly exploited in the design of novel therapeutics. nih.gov The presence of a ketone group, as in (3-Oxocyclobutyl)methanesulfonamide, offers a reactive handle for further synthetic modifications, allowing for the construction of more complex molecular architectures.

Significance of the Sulfonamide Moiety in Medicinal Chemistry Scaffolds

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having been integral to the development of a vast array of therapeutic agents since the discovery of sulfa drugs. cymitquimica.com This moiety is a key component in drugs with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. cymitquimica.com

The prevalence of the sulfonamide group in pharmaceuticals stems from its ability to act as a versatile pharmacophore. It can engage in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby modulating their activity. cymitquimica.com The sulfonamide group's chemical stability and the synthetic accessibility of its derivatives make it an attractive component for drug discovery programs. vu.nl Its incorporation into a molecule can significantly influence pharmacokinetic properties, such as solubility and plasma protein binding.

The following table provides a glimpse into the diverse applications of the sulfonamide moiety in well-established drugs:

| Drug Class | Example(s) |

| Diuretics | Furosemide, Hydrochlorothiazide |

| Antibacterials | Sulfamethoxazole |

| Anti-inflammatory | Celecoxib |

| Antivirals | Darunavir |

| Anticonvulsants | Zonisamide |

Overview of Research Trajectories for this compound and its Derivatives

While dedicated research on this compound is not extensively published, its structural motifs are featured in several cutting-edge research areas, particularly in the development of kinase inhibitors. The primary research trajectory for derivatives of this compound appears to be as key intermediates in the synthesis of complex pharmaceutical agents.

A notable area of application is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases like rheumatoid arthritis. osti.govresearchgate.net For instance, the synthesis of abrocitinib, a selective JAK1 inhibitor, involves intermediates that are structurally analogous to this compound. The synthetic routes to these inhibitors often start from precursors like 3-oxocyclobutane-1-carboxylic acid or 3-oxocyclobutylamine hydrochloride, which are then elaborated to incorporate the sulfonamide functionality and other necessary pharmacophoric elements. researchgate.net

The research indicates that the 3-oxocyclobutyl fragment serves as a versatile scaffold. The ketone functionality can be converted into an amine via reductive amination, which then allows for the attachment of various side chains. osti.gov The sulfonamide portion, on the other hand, can be modified to fine-tune the compound's biological activity and pharmacokinetic profile. This modular approach allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

The investigation into derivatives of this compound is thus closely tied to the broader field of medicinal chemistry, where the strategic combination of unique carbocyclic scaffolds and proven pharmacophores is a key strategy for the discovery of new drugs. Future research is likely to continue exploring the utility of this and related compounds as building blocks for novel therapeutics targeting a range of diseases.

Properties

IUPAC Name |

(3-oxocyclobutyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPUDKGWQMTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-06-6 | |

| Record name | (3-oxocyclobutyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions and Transformations of 3 Oxocyclobutyl Methanesulfonamide

Reactivity of the Cyclobutanone (B123998) Ring System

The cyclobutanone portion of the molecule is a primary site for a variety of chemical transformations. Its reactivity is influenced by the inherent angle strain of the four-membered ring and the presence of the electrophilic carbonyl carbon.

The carbonyl group of the cyclobutanone ring is expected to undergo typical reactions of ketones. For instance, reduction of the carbonyl group would yield the corresponding alcohol, (3-hydroxycyclobutyl)methanesulfonamide. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165).

Condensation reactions with amines or their derivatives can lead to the formation of imines or enamines, which are valuable intermediates for further functionalization. For example, reaction with a primary amine would furnish an N-substituted imine, while reaction with a secondary amine could lead to the corresponding enamine.

The carbon atoms alpha to the carbonyl group in the cyclobutanone ring are susceptible to functionalization through the formation of an enolate intermediate. Under basic conditions, deprotonation at the alpha-position can occur, generating an enolate that can then react with various electrophiles. This allows for the introduction of a wide range of substituents on the cyclobutyl ring, leading to diverse substitution patterns. The specific regioselectivity of this functionalization would be of key interest in synthetic applications.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group provides a versatile handle for a variety of chemical modifications, particularly at the nitrogen atom. These transformations are crucial for applications in drug discovery, where modulation of the sulfonamide moiety can significantly impact the biological activity and pharmacokinetic properties of the molecule. nih.gov

The nitrogen atom of the sulfonamide can be readily alkylated or acylated to introduce a wide array of substituents. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These reactions are fundamental in diversifying the chemical space around the sulfonamide core. A general scheme for the synthesis of related sulfonamide-functionalized 2-aminocyclobutanone derivatives has been reported, highlighting the utility of these transformations in generating libraries of compounds for biological screening. nih.gov

Table 1: Representative Synthesis of Sulfonamide-Functionalized Cyclobutanone Derivatives nih.gov

| Entry | Reactant 1 (Amine Salt) | Reactant 2 (Sulfonyl Chloride) | Product |

| 1 | (±)-2,2-dimethoxycyclobutan-1-amine hydrochloride | 4-Fluorophenylsulfonyl chloride | (±)-N-(2,2-dimethoxycyclobutyl)-4-fluorobenzenesulfonamide |

| 2 | (±)-2,2-dimethoxycyclobutan-1-amine hydrochloride | 4-Methoxyphenylsulfonyl chloride | (±)-N-(2,2-dimethoxycyclobutyl)-4-methoxybenzenesulfonamide |

The sulfonamide moiety can serve as a key linker element in the construction of more complex molecular architectures. By choosing appropriate N-substituents, the sulfonamide can be used to connect the cyclobutane (B1203170) core to other pharmacophoric groups or to a solid support for combinatorial synthesis. This approach is widely used in medicinal chemistry to explore structure-activity relationships and to develop new therapeutic agents. The cyclobutane unit itself is an attractive scaffold due to its three-dimensional nature, which can provide access to novel chemical space. nih.gov

Ring-Opening and Rearrangement Pathways of the Cyclobutyl Core

The significant ring strain of the cyclobutane ring (26.3 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be promoted by heat, light, or catalysts and can lead to the formation of linear or larger cyclic structures. For instance, in the presence of transition metal catalysts, cyclobutanones can undergo C-C bond cleavage, providing a route to more complex acyclic or ring-expanded products. While specific studies on the ring-opening of (3-Oxocyclobutyl)methanesulfonamide are not prevalent, the general reactivity of cyclobutanones suggests that such transformations are feasible and could offer pathways to novel molecular skeletons.

Multicomponent Reactions and Combinatorial Synthesis Strategies for Analogues

The ketone functional group within this compound serves as a versatile handle for engaging in multicomponent reactions (MCRs), providing a powerful strategy for the rapid generation of diverse molecular scaffolds. MCRs, where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. wikipedia.org The cyclobutane core, being an underrepresented yet attractive three-dimensional scaffold in drug discovery, makes its derivatives particularly interesting for the construction of fragment libraries. nih.gov

The primary MCRs applicable to this compound are the Ugi and Passerini reactions, which leverage the reactivity of its ketone moiety. These reactions are cornerstones of combinatorial chemistry, enabling the synthesis of large, focused libraries of analogues from a set of readily available building blocks.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a one-pot synthesis that combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org In the context of this compound, the ketone on the cyclobutane ring would serve as the carbonyl component. This reaction is exceptionally suited for generating peptidomimetic structures, which are of significant interest in pharmaceutical research. wikipedia.org

A plausible Ugi reaction involving this compound would proceed by first forming an imine between the ketone and an amine. Subsequent nucleophilic attack by the isocyanide, followed by the addition of the carboxylate and an intramolecular Mumm rearrangement, yields the final bis-amide product. wikipedia.org The inherent modularity of the Ugi reaction allows for the creation of a vast chemical space by varying each of the four components.

For instance, a combinatorial library can be constructed by reacting this compound with a diverse set of amines, carboxylic acids, and isocyanides. The resulting products would feature the core (3-aminocyclobutyl)methanesulfonamide scaffold, with variability introduced at the newly formed stereocenter.

Table 1: Illustrative Combinatorial Library Synthesis via Ugi Reaction

| Component 1: Ketone | **Component 2: Amine (R¹-NH₂) ** | Component 3: Carboxylic Acid (R²-COOH) | Component 4: Isocyanide (R³-NC) | Potential Product Scaffold |

| This compound | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-acetyl-N'-tert-butyl-(1-benzylamino-3-(methanesulfonamido)cyclobutyl)carboxamide |

| This compound | Aniline | Propionic Acid | Cyclohexyl isocyanide | N-propionyl-N'-cyclohexyl-(1-anilino-3-(methanesulfonamido)cyclobutyl)carboxamide |

| This compound | Methylamine | Benzoic Acid | Benzyl (B1604629) isocyanide | N-benzoyl-N'-benzyl-(1-methylamino-3-(methanesulfonamido)cyclobutyl)carboxamide |

| This compound | Ethylamine | Isobutyric Acid | Ethyl isocyanide | N-isobutyryl-N'-ethyl-(1-ethylamino-3-(methanesulfonamido)cyclobutyl)carboxamide |

This table is illustrative of the potential for diversity generation and does not represent experimentally verified reactions for this specific ketone.

Research has demonstrated that cyclobutanones are viable substrates in Ugi reactions, with some studies noting enhanced reaction rates when conducted in water. acs.orgnih.gov While primary sulfonamides are generally weak nucleophiles and may not be ideal amine components in the Ugi reaction, the methanesulfonamide (B31651) moiety in the target compound is sufficiently removed from the reactive ketone center to not interfere. nih.gov Furthermore, tandem reaction strategies have been developed to synthesize pseudopeptides containing a sulfonamide scaffold via an initial N-sulfonylation followed by an Ugi reaction, highlighting the compatibility of these functional groups within MCR frameworks. rsc.org

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is another fundamental isocyanide-based MCR that involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to furnish an α-acyloxy amide. wikipedia.org Similar to the Ugi reaction, this compound can act as the ketone component. The reaction is believed to proceed through a trimolecular, concerted mechanism, especially in aprotic solvents at high concentrations. wikipedia.org

The application of the Passerini reaction to this compound would generate a library of α-acyloxy amides. The diversity of the resulting analogues would be dictated by the choice of carboxylic acids and isocyanides used in the combinatorial synthesis. These products feature a hydroxyl group that can be a valuable point for further chemical modifications.

Table 2: Illustrative Combinatorial Library Synthesis via Passerini Reaction

| Component 1: Ketone | Component 2: Carboxylic Acid (R¹-COOH) | Component 3: Isocyanide (R²-NC) | Potential Product Scaffold |

| This compound | Acetic Acid | tert-Butyl isocyanide | 1-(tert-butylcarbamoyl)-3-(methanesulfonamido)cyclobutyl acetate |

| This compound | Propionic Acid | Cyclohexyl isocyanide | 1-(cyclohexylcarbamoyl)-3-(methanesulfonamido)cyclobutyl propionate |

| This compound | Benzoic Acid | Benzyl isocyanide | 1-(benzylcarbamoyl)-3-(methanesulfonamido)cyclobutyl benzoate |

| This compound | Isobutyric Acid | Ethyl isocyanide | 1-(ethylcarbamoyl)-3-(methanesulfonamido)cyclobutyl isobutyrate |

This table is illustrative of the potential for diversity generation and does not represent experimentally verified reactions for this specific ketone.

Studies have confirmed the utility of cyclobutanones in Passerini reactions, further supporting the feasibility of this approach for derivatizing this compound. acs.orgnih.gov The resulting α-acyloxy amides can serve as precursors to other complex molecules, including various heterocyclic systems, through post-Passerini modifications. wikipedia.org

Computational and Theoretical Investigations of 3 Oxocyclobutyl Methanesulfonamide and Analogues

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and conformational preferences. These methods provide a detailed picture at the atomic level, which is crucial for rational drug design.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For molecules containing the 3-oxocyclobutyl moiety, DFT calculations are instrumental in determining the puckered conformation of the cyclobutane (B1203170) ring and the orientation of the methanesulfonamide (B31651) group.

In studies of related cyclobutanone-containing enzyme inhibitors, DFT has been employed to optimize molecular geometries and calculate electronic properties. mdpi.com For instance, in a study of α-aminocyclobutanone amides and sulfonamides as inhibitors of diaminopimelate desuccinylase (DapE), DFT calculations would be essential to understand the electronic effects of the sulfonamide group on the ketone's reactivity. mdpi.com A key aspect that can be investigated using DFT is the equilibrium between the cyclobutanone (B123998) and its hydrate, which is thought to be the active form that mimics the tetrahedral transition state in metalloenzyme-catalyzed reactions. mdpi.com

A representative DFT calculation on a model system, such as N-(3-oxocyclobutyl)benzenesulfonamide, would typically involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). The results would provide key structural parameters and electronic properties as shown in the hypothetical data below.

| Parameter | Calculated Value (Hypothetical) |

| C=O Bond Length | 1.21 Å |

| S-N Bond Length | 1.65 Å |

| C-S-N Bond Angle | 108.5° |

| Dipole Moment | 4.5 D |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| Ring Puckering Angle | 25° |

This table presents hypothetical DFT calculation results for a representative analogue to illustrate the type of data generated.

Ab initio methods, while often more computationally intensive than DFT, can provide benchmark-quality data on electronic structure. mdpi.com For a molecule like (3-Oxocyclobutyl)methanesulfonamide, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to obtain highly accurate conformational energies and to analyze the nature of intramolecular interactions.

Analysis of the electronic structure reveals how the electron density is distributed across the molecule, highlighting regions that are electron-rich or electron-deficient. This is critical for understanding potential sites for hydrogen bonding, electrostatic interactions, and nucleophilic or electrophilic attack. For sulfonamides, the electronic nature of the sulfur atom and the acidity of the N-H proton are key features that can be precisely characterized by ab initio methods.

Mechanistic Elucidation of Synthetic Reactions via Computational Simulations

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its analogues, computational studies can help to understand the stereochemical outcome of key steps and to optimize reaction conditions. For example, the synthesis of chiral cyclobutane-containing peptides has been guided by molecular modeling to understand the influence of diastereomeric units on the peptide conformation. nih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.govpeerj.com For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt in solution and their relative populations.

In the context of drug design, MD simulations are crucial for understanding how a ligand interacts with its biological target. For instance, MD simulations of sulfonamide inhibitors bound to their target enzymes can reveal key binding interactions, the role of water molecules in the binding site, and the conformational changes that occur upon binding. nih.govnih.gov In a study of naphthoquinone sulfonamides as P2X7 inhibitors, molecular docking and dynamics studies indicated that the active compounds bind to an allosteric site. mdpi.com

A typical MD simulation of this compound in a solvent box would be run for several nanoseconds to ensure adequate sampling of its conformational space. Analysis of the trajectory would provide information on the distribution of ring puckering states and the orientation of the sulfonamide tail.

| Simulation Parameter | Typical Value |

| Force Field | AMBER, CHARMM |

| Water Model | TIP3P, SPC/E |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

This table shows typical parameters for an MD simulation of a small molecule like this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential components of the drug discovery process, aiming to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and 3D-QSAR can be used to build a model that predicts the activity of new compounds. For a series of cyclobutanone-containing inhibitors, a pharmacophore model might consist of a hydrogen bond acceptor (the ketone oxygen), a hydrogen bond donor (the sulfonamide N-H), and a hydrophobic feature (the cyclobutane ring).

Receptor-based approaches, such as molecular docking, are employed when the structure of the target protein is available. Docking simulations predict the preferred binding mode of a ligand to a receptor and estimate the binding affinity. In the case of the DapE inhibitors, docking studies would be used to understand how the cyclobutanone and sulfonamide moieties interact with the enzyme's active site residues. mdpi.com The discovery of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide as a selective JAK1 inhibitor was guided by X-ray crystallographic analysis, which provides the ultimate receptor-based information for further computational modeling. researchgate.net

A hypothetical QSAR study on a series of analogues could yield an equation of the following form:

**pIC50 = c0 + c1*logP + c2TPSA + c3Dipole

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the partition coefficient (a measure of lipophilicity), TPSA is the topological polar surface area, and Dipole is the molecular dipole moment. The coefficients (c0, c1, c2, c3) are determined by fitting the equation to experimental data.

Pharmacophore Generation and Screening

Pharmacophore modeling is a cornerstone of modern computational drug discovery, focusing on the spatial arrangement of essential molecular features necessary for interaction with a specific biological target. A pharmacophore model represents a 3D abstract map of these key features, rather than a real molecule, and serves as a powerful tool for identifying novel, structurally diverse compounds with the potential for similar biological activity. nih.govresearchgate.net This approach is particularly valuable in the early stages of drug discovery for filtering large chemical databases and for scaffold hopping to identify new chemical series. nih.govmdpi.com

Pharmacophore Model Development

For a molecule like this compound, a pharmacophore model would be constructed by identifying its key potential interaction points. The primary features of this compound include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the cyclobutanone ring and the two oxygen atoms of the sulfonamide group.

Hydrogen Bond Donor (HBD): The nitrogen-hydrogen (N-H) group of the sulfonamide.

Hydrophobic (HY) Feature: The aliphatic cyclobutane ring itself can engage in hydrophobic interactions within a target's binding pocket.

The development of a pharmacophore model can proceed via two main pathways: ligand-based or structure-based. mdpi.com

Ligand-Based Modeling: This method is employed when a set of active compounds is known, but the 3D structure of the biological target is not. The model is built by aligning these active analogues and abstracting the common chemical features that are essential for their activity. mdpi.comresearchgate.net For this compound analogues, this would involve synthesizing and testing a series of related compounds to establish a structure-activity relationship (SAR), which then informs the model.

Structure-Based Modeling: When the 3D structure of the target protein is available (typically from X-ray crystallography or NMR), a structure-based pharmacophore can be generated. nih.gov This model is derived directly from the key interactions observed between a ligand and the amino acid residues in the target's binding site. This method has the advantage of not requiring an extensive set of active ligands and avoids challenges related to ligand flexibility and alignment. nih.gov

A hypothetical pharmacophore model derived from this compound could consist of features as detailed in the table below.

| Feature Type | Putative Origin in this compound | Vector | Radius (Å) |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Yes | 1.0 |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen 1 | Yes | 1.0 |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen 2 | Yes | 1.0 |

| Hydrogen Bond Donor (HBD) | Sulfonamide N-H | Yes | 1.0 |

| Hydrophobic (HY) | Centroid of Cyclobutane Ring | No | 1.5 |

This table is illustrative, representing a potential pharmacophore model. Actual feature definitions and distances would be determined from experimental data or a specific ligand-protein complex.

Virtual Screening and Hit Identification

Once a validated pharmacophore model is established, it is used as a 3D query to screen large virtual libraries of chemical compounds. nih.govmdpi.com The goal of this virtual screening process is to identify "hits"—molecules from the database that match the pharmacophore's features in the correct spatial orientation. researchgate.net This technique is highly efficient for rapidly narrowing down vast chemical spaces, which can contain millions or even billions of compounds, to a manageable number for experimental testing. biosolveit.de

A typical virtual screening workflow would involve:

Database Preparation: A large compound library (e.g., ZINC, Enamine REAL) is prepared by generating multiple 3D conformations for each molecule to ensure comprehensive screening.

Pharmacophore Mapping: Each conformation of every molecule in the library is compared against the pharmacophore model to see if it contains the required features with the correct geometry.

Filtering and Ranking: Hits that successfully map to the pharmacophore are often subjected to further filtering based on physicochemical properties (e.g., Lipinski's Rule of Five) and ranked based on how well they fit the model. researchgate.net

Experimental Validation: The top-ranked virtual hits are acquired or synthesized for experimental validation to confirm their biological activity.

The success of a virtual screening campaign is often measured by its hit rate and the structural diversity of the confirmed active compounds.

| Screening Stage | Number of Compounds | Key Metrics/Notes |

| Initial Compound Library | >1,000,000 | Sourced from commercial or public databases. |

| Pharmacophore Hits | ~10,000 (1%) | Compounds matching the 3D pharmacophore query. |

| Filtered Hits (Drug-likeness) | ~2,500 (0.25%) | Hits passing ADME/Tox and physicochemical filters. |

| Compounds for Assay | 100-200 | Selected based on diversity, novelty, and commercial availability. |

| Confirmed Actives (Hit Rate) | 5-20 (5-10%) | Hit rate is calculated based on the number of experimentally tested compounds. |

This table represents a hypothetical virtual screening cascade and typical attrition rates.

Predictive Modeling for Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules, offering insights that are crucial for designing efficient synthetic routes and understanding potential metabolic liabilities. nih.gov For this compound, predictive modeling can elucidate the behavior of its strained cyclobutane ring and the influence of its functional groups on reaction outcomes.

Modeling Chemical Reactivity

The chemical reactivity of this compound is dominated by the 3-oxocyclobutyl moiety. The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which can be a driving force for reactions that relieve this strain. kib.ac.cnmdpi.com The electrophilic carbonyl group is the most probable site for nucleophilic attack.

State-of-the-art computational methods, particularly Density Functional Theory (DFT), are used to model reaction pathways and calculate their energetic profiles. nih.govchinesechemsoc.org By computing the energies of reactants, transition states, and products, chemists can predict the feasibility and activation energy of a proposed reaction. For example, modeling the reduction of the ketone in this compound with a reducing agent like sodium borohydride (B1222165) would involve calculating the energy barrier for the hydride to attack the carbonyl carbon.

Modern predictive tools can be broadly categorized as template-based or template-free. mi-6.co.jp

Template-based methods rely on known reaction rules and patterns to predict outcomes. mi-6.co.jp

Template-free methods, often employing machine learning and graph neural networks, can learn complex chemical patterns from vast datasets and have the potential to predict entirely new or unexpected reactions. mi-6.co.jprsc.org

Predicting Reaction Selectivity

Beyond simple reactivity, predictive models are essential for understanding selectivity—specifically regioselectivity and stereoselectivity. For this compound, a key question for synthesis is the stereoselectivity of reactions at the ketone. For instance, reduction of the carbonyl group can lead to two different diastereomeric alcohols (cis and trans isomers relative to the sulfonamide group).

The Activation Strain Model (ASM), also known as Distortion/Interaction analysis, is a powerful framework for understanding selectivity. nih.gov This model partitions the activation energy of a reaction into two components:

Strain Energy: The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state.

Interaction Energy: The actual interaction (e.g., steric, electrostatic) between the distorted reactants in the transition state.

By analyzing these components for the different possible reaction pathways (e.g., axial vs. equatorial attack on the cyclobutanone ring), researchers can determine the origin of selectivity. A lower activation energy, corresponding to a more favorable combination of strain and interaction energies, indicates the preferred product. nih.gov

| Reaction Pathway | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic attack (axial) | Hydride approaches from the axial face | 12.5 | trans-alcohol |

| Nucleophilic attack (equatorial) | Hydride approaches from the equatorial face | 14.2 | cis-alcohol |

This table provides hypothetical DFT-calculated energy values to illustrate how computational models can predict the stereochemical outcome of a reaction. The pathway with the lower activation energy is predicted to be the major pathway.

Such predictive capabilities enable the rational design of synthetic strategies to favor the formation of a desired isomer, saving significant time and resources in the laboratory. mit.edu

Role of 3 Oxocyclobutyl Methanesulfonamide Scaffolds in the Design of Biologically Active Molecules in Vitro and in Silico Studies

Integration into Privileged Heterocyclic Scaffolds (e.g., Pyrrolo[2,3-d]pyrimidines)

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a well-established privileged scaffold in drug discovery due to its presence in numerous natural products and its ability to mimic the purine (B94841) structure, a key component of nucleic acids. mdpi.com The fusion of the (3-Oxocyclobutyl)methanesulfonamide moiety with the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of potent inhibitors of various kinases, particularly Janus kinases (JAKs). google.com

The synthesis of these hybrid molecules often involves multi-component reactions or cross-coupling strategies. scielo.org.mxnih.gov For instance, a common synthetic route involves the Buchwald-Hartwig C-N cross-coupling reaction to link the cyclobutane (B1203170) ring to the pyrrolo[2,3-d]pyrimidine core. nih.gov The resulting compounds have shown promise in targeting specific isoforms of kinases, which is a critical aspect of developing selective therapies. google.comosti.gov

| Compound Type | Scaffold | Synthetic Method | Key Findings | References |

|---|---|---|---|---|

| Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidine | Buchwald-Hartwig C-N cross-coupling | Development of potent and selective JAK inhibitors. | google.comnih.gov |

| Polyfunctionalized Derivatives | Pyrrolo[2,3-d]pyrimidine | One-pot three-component reaction | Efficient synthesis of diverse derivatives with potential biological activity. | scielo.org.mx |

Modulation of Protein Targets: In Vitro and In Silico Approaches

The versatility of the this compound scaffold is evident in its ability to interact with and modulate a range of protein targets implicated in various diseases. Both in vitro biochemical assays and in silico computational modeling have been instrumental in elucidating the mechanisms of action and guiding the design of more potent and selective inhibitors.

Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. nih.gov Dysregulation of JAK signaling is associated with a variety of autoimmune and inflammatory diseases. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. nih.gov

Derivatives of this compound integrated into the pyrrolo[2,3-d]pyrimidine scaffold have been identified as potent JAK inhibitors. google.comosti.gov For example, N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide has demonstrated good potency and selectivity for JAK1. osti.gov The development of selective JAK inhibitors is a key objective to minimize off-target effects. For instance, tofacitinib, a known JAK inhibitor, shows varying degrees of selectivity for different JAK isoforms, which can be influenced by factors like ATP concentration. osti.govnih.gov

| Target | Compound Class | Key Findings | References |

|---|---|---|---|

| JAK1 | Pyrrolo[2,3-d]pyrimidine-based | Compounds with a methanesulfonamide (B31651) moiety show good potency and selectivity. | osti.gov |

| JAK1/JAK2/JAK3 | Pan-JAK inhibitors (e.g., tofacitinib) | Inhibition of multiple JAK isoforms, with selectivity influenced by assay conditions. | osti.govnih.govfrontiersin.org |

| JAK2/3 | Naphthoquinones | Napabucasin and its analog showed potent inhibition in the nanomolar range. | mdpi.com |

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Aberrant activation of this pathway is a common feature in many cancers, making PI3K an attractive therapeutic target. mdpi.comnih.gov The PI3K family is divided into three classes, with class I being the most implicated in cancer. nih.gov

While direct studies of this compound as a PI3K inhibitor are not extensively reported in the provided context, the general principles of kinase inhibition are applicable. The development of PI3K inhibitors often involves targeting the ATP-binding pocket of the kinase domain. mdpi.comresearchgate.net In silico methods such as virtual screening and molecular dynamics simulations are powerful tools for identifying and optimizing novel PI3K inhibitors. mdpi.comnih.gov

Modulation of Specific Cell Signaling Pathways (e.g., Notch Pathway)

The Notch signaling pathway is a highly conserved cell-cell communication system that governs fundamental cellular processes, including cell fate determination, differentiation, and tissue homeostasis. assaygenie.commdpi.com Dysregulation of Notch signaling is implicated in a variety of developmental disorders and cancers. nih.govfrontiersin.org The pathway is initiated by the binding of a ligand to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression. mdpi.comfrontiersin.org

While the direct modulation of the Notch pathway by this compound is not explicitly detailed in the search results, the general strategies for targeting this pathway are relevant. Inhibition of gamma-secretase, an enzyme responsible for the final cleavage of the Notch receptor, is a key therapeutic approach. europa.eu

Enzyme Inhibition Studies (e.g., Beta-lactamase, Alpha-glucosidase, Acetylcholinesterase)

The structural features of the this compound scaffold make it a candidate for interacting with the active sites of various enzymes.

Beta-lactamase: The rise of antibiotic resistance, largely due to the production of beta-lactamase enzymes by bacteria, is a major global health concern. nih.gov The development of beta-lactamase inhibitors is a crucial strategy to overcome this resistance. nih.gov

Alpha-glucosidase: Inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes. nih.gov

Acetylcholinesterase: Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

While specific studies on the inhibition of these enzymes by this compound were not found, the general principles of enzyme inhibition through molecular docking and in vitro assays are well-established for identifying and characterizing potential inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how modifications to a chemical structure affect its biological activity. collaborativedrug.com For derivatives of this compound, SAR studies have been crucial in optimizing their potency, selectivity, and pharmacokinetic properties. scirp.orgnih.govmdpi.com

Key aspects of SAR for these compounds often involve modifications to the substituents on both the cyclobutane ring and the sulfonamide moiety. For instance, in the context of JAK inhibitors, altering the alkyl group on the sulfonamide can impact both potency and metabolic stability. osti.gov The stereochemistry of the cyclobutane ring is also a critical determinant of activity, with different isomers exhibiting distinct biological profiles.

| Compound Series | Target | Key SAR Findings | References |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors | JAK1 | The nature of the alkyl group on the sulfonamide influences potency and metabolic stability. | osti.gov |

| Carbazole (B46965) sulfonamide derivatives | Tubulin and Topo I | Modifications to the carbazole and sulfonamide moieties led to potent antiproliferative agents. | nih.gov |

| Thiourea derivatives | Leishmania amazonensis | Introduction of a piperazine (B1678402) ring enhanced potency and selectivity. | mdpi.com |

Influence of Cyclobutyl Ring Modifications on Biological Activity

The cyclobutane ring, a key component of the scaffold, provides a rigid and puckered structure that can orient substituents in precise spatial arrangements, influencing binding interactions with target proteins. ru.nlnih.gov Modifications to this ring have been shown to have a profound impact on the biological activity of molecules.

Furthermore, the three-dimensional nature of the cyclobutane ring allows for the exploration of chemical space in a way that flat aromatic rings cannot. nih.gov This property is particularly advantageous for filling hydrophobic pockets within a protein's active site. nih.gov The substitution pattern on the cyclobutyl ring is also critical. For example, the addition of a methyl group to a spirocyclobutyl compound resulted in a 100-fold increase in potency, demonstrating the delicate balance between shape and size required for optimal hydrophobic interactions. nih.gov

In silico modeling and computational tools play a vital role in predicting how modifications to the cyclobutyl ring will affect biological activity. knoell.comnih.gov These methods allow researchers to virtually screen and analyze vast libraries of compounds, identifying those with the most promising predicted binding affinities and physicochemical properties before undertaking costly and time-consuming synthesis. nih.govplos.org

Table 1: Impact of Cyclobutyl Ring Modifications on Biological Activity

| Modification | Effect on Biological Activity | Rationale | Reference |

| Introduction of Cyclobutyl Ring | 10-fold increase in potency | Conformational restriction and introduction of a kink in a flexible linker. nih.gov | nih.gov |

| Methyl-spirocyclobutyl | 100-fold increase in potency | Optimal filling of a hydrophobic pocket. nih.gov | nih.gov |

| Removal of Methyl Group | 100-fold decrease in activity | Loss of critical hydrophobic interactions. nih.gov | nih.gov |

Role of Sulfonamide Substitutions in Biological Potency and Selectivity

The sulfonamide group is a versatile functional group that has been integral to the development of a wide array of therapeutic agents. ekb.egnih.gov Substitutions on the sulfonamide nitrogen (N1) can significantly influence a molecule's potency, selectivity, solubility, and pharmacokinetic properties. ekb.eg

In the context of JAK inhibitors, a series of alkyl sulfonamides were synthesized to explore the impact of the sulfonamide substituent on potency and selectivity. osti.gov Increasing the size of the alkyl group on the sulfonamide led to a corresponding increase in both potency and selectivity for JAK1 over other JAK family members. osti.gov For example, a simple methanesulfonamide derivative displayed good potency and a 14-fold selectivity for JAK1 over JAK2. osti.gov The introduction of a p-fluorophenyl sulfonamide resulted in a dramatic increase in JAK1 potency and an 80-fold selectivity over JAK2. osti.gov However, this modification also led to poor metabolic stability, highlighting the trade-offs that must often be made during lead optimization. osti.gov

In silico methods are frequently employed to guide the selection of sulfonamide substituents. enamine.net These computational approaches can predict how different substituents will affect a molecule's binding mode, potency, and potential for off-target effects. nih.gov

Table 2: Influence of Sulfonamide Substitutions on JAK1 Inhibition

| Sulfonamide Substituent | JAK1 IC50 (nM) | Selectivity over JAK2 | Reference |

| Methanesulfonamide | 90 | 14-fold | osti.gov |

| p-Fluorophenylsulfonamide | 3 | 80-fold | osti.gov |

| Benzylsulfonamide | 92 | - | osti.gov |

Stereochemical Impacts on Biological Interactions

Stereochemistry plays a critical role in the biological activity of molecules, as the three-dimensional arrangement of atoms determines how a molecule interacts with its biological target. nih.gov The stereochemistry of the cyclobutyl ring within the this compound scaffold is a key determinant of its biological activity.

The cis and trans isomers of molecules containing a cyclobutyl ring can exhibit significantly different biological profiles. osti.gov For example, in the development of JAK inhibitors, the cis-isomer of a cyclobutylamine (B51885) intermediate was found to be the major and more active isomer. osti.gov The puckered nature of the cyclobutyl ring in the cis conformation allows the sulfonamide NH group to be positioned optimally for hydrogen bonding with key arginine and asparagine residues in the JAK1 active site. ru.nl The trans-isomer, on the other hand, shows less favorable activity because this crucial hydrogen bonding interaction cannot be fully achieved. ru.nl

The importance of stereochemistry extends beyond the cyclobutyl ring to other chiral centers that may be present in the molecule. The specific stereochemical configuration of pendant saccharide groups on glycopolymers, for instance, has been shown to directly influence their binding affinity for proteins. nih.gov

Computational modeling is an invaluable tool for understanding and predicting the impact of stereochemistry on biological interactions. enamine.netnih.gov By creating three-dimensional models of a molecule and its target, researchers can visualize how different stereoisomers will bind and can predict which isomer is likely to have higher affinity and activity. nih.gov

Table 3: Stereochemical Influence on Biological Activity

| Isomer | Biological Activity | Rationale | Reference |

| cis-isomer (JAK inhibitor) | More active | Favorable conformation for hydrogen bonding with Arg and Asn residues. ru.nl | ru.nl |

| trans-isomer (JAK inhibitor) | Less active | Unfavorable conformation for key hydrogen bonding interactions. ru.nl | ru.nl |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Methodologies for Complex Analogues

The synthesis of structurally complex molecules containing the cyclobutane (B1203170) core presents unique challenges due to the inherent ring strain of the four-membered system. acs.org However, recent advancements in synthetic organic chemistry are paving the way for more efficient and versatile routes to complex analogues of (3-Oxocyclobutyl)methanesulfonamide.

Established methods for constructing the cyclobutane ring, such as [2+2] photocycloadditions and transition-metal-catalyzed cycloadditions, continue to be refined for greater efficiency and stereocontrol. researchgate.netnih.gov For instance, visible-light-induced [2+2] cycloadditions are emerging as a powerful tool, offering milder reaction conditions and broader substrate scope. nih.gov Researchers are also exploring novel strategies that bypass traditional cycloadditions. These include ring-expansion and ring-contraction reactions, as well as C-H activation and functionalization of pre-existing cyclobutane frameworks. nih.gov

A significant area of future development will likely focus on the diastereoselective and enantioselective synthesis of polysubstituted cyclobutane derivatives. The puckered nature of the cyclobutane ring gives rise to distinct cis and trans isomers, which can exhibit profoundly different biological activities. ru.nl Asymmetric catalysis, employing chiral catalysts or auxiliaries, will be instrumental in accessing single enantiomers of complex this compound analogues, a critical step in developing more potent and selective drug candidates.

Furthermore, the development of modular synthetic routes is a key objective. Such routes would allow for the late-stage functionalization of the cyclobutane core, enabling the rapid generation of diverse compound libraries for biological screening. This approach accelerates the structure-activity relationship (SAR) studies essential for lead optimization.

| Synthetic Strategy | Description | Key Advantages |

| [2+2] Cycloadditions | Formation of the cyclobutane ring from two alkene components. | Direct and efficient route to the core structure. |

| Radical Cyclizations | Intramolecular cyclization of radical intermediates. | Effective for constructing strained ring systems. |

| Transition-Metal Catalysis | Use of metals like rhodium or palladium to catalyze ring formation. | High efficiency and potential for stereocontrol. |

| Ring Expansion/Contraction | Conversion of other ring systems (e.g., cyclopropanes or cyclopentanes) into cyclobutanes. | Access to unique substitution patterns. |

| C-H Functionalization | Direct modification of C-H bonds on the cyclobutane ring. | Atom-economical and allows for late-stage diversification. |

Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of computational chemistry has become an indispensable part of modern drug discovery, and the development of this compound derivatives is no exception. Advanced computational approaches are being employed to rationally design novel analogues with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the binding interactions between a ligand and its biological target. nih.govmdpi.com In the context of Janus kinase (JAK) inhibitors, a prominent therapeutic area for cyclobutane-containing compounds, these techniques can elucidate how the puckered conformation of the cyclobutane ring and the orientation of the methanesulfonamide (B31651) group contribute to binding affinity and selectivity. ru.nl For example, computational studies have revealed that the cis-conformation of certain cyclobutyl-containing JAK inhibitors is crucial for establishing key hydrogen bonding interactions within the kinase active site. ru.nl

Quantitative structure-activity relationship (QSAR) models, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being used to build predictive models that correlate the structural features of this compound analogues with their biological activity. nih.gov These models can guide the design of new compounds by identifying regions of the molecule where modifications are likely to enhance potency.

Future directions in this area will involve the increasing use of artificial intelligence and machine learning algorithms to analyze large datasets and predict the properties of virtual compounds. These in silico tools will accelerate the design-synthesize-test cycle, leading to the more rapid identification of promising drug candidates.

Exploration of New Biological Target Classes for this compound Derivatives

While much of the current research on this compound derivatives has focused on the inhibition of Janus kinases (JAKs) for the treatment of autoimmune diseases and cancer, the unique structural features of this scaffold suggest that it may have utility against a broader range of biological targets. benthamscience.comnih.govnih.gov

The sulfonamide moiety is a well-established pharmacophore found in a wide array of approved drugs, targeting enzymes such as carbonic anhydrases, proteases, and kinases. nih.govresearchgate.netresearchgate.net The combination of the sulfonamide group with the conformationally constrained cyclobutane ring could lead to the discovery of inhibitors with novel selectivity profiles.

Emerging research is exploring the potential of cyclobutane-containing molecules to modulate other protein families. For instance, cyclobutane derivatives have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism and a target for nonalcoholic steatohepatitis (NASH). acs.org Additionally, cyclobutane-based compounds have been designed as antagonists of integrin receptors, which play crucial roles in cancer progression and metastasis. bohrium.commdpi.com

Future research will likely involve screening libraries of this compound analogues against a diverse panel of biological targets to identify new therapeutic opportunities. This exploration could be guided by computational methods, such as inverse docking, which predicts potential protein targets for a given small molecule. The versatility of the this compound scaffold makes it an attractive starting point for the discovery of first-in-class medicines for a variety of diseases.

| Potential Target Class | Therapeutic Area | Rationale |

| Janus Kinases (JAKs) | Autoimmune Diseases, Cancer | Established target for cyclobutane sulfonamides. benthamscience.comnih.gov |

| Carbonic Anhydrases | Glaucoma, Epilepsy | Sulfonamides are classic inhibitors of this enzyme class. nih.gov |

| Integrins | Cancer | Cyclobutane scaffold can mimic peptide ligands. bohrium.commdpi.com |

| Acetyl-CoA Carboxylase (ACC) | Metabolic Diseases (NASH) | Novel cyclobutane-based inhibitors have been identified. acs.org |

| Biotin Protein Ligase (BPL) | Infectious Diseases | Sulfonamide-based inhibitors have shown promise. acs.org |

Sustainable and Green Chemistry Approaches in the Synthesis of Relevant Compounds

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals, aiming to reduce the environmental impact of chemical processes. imist.mamdpi.comijnc.ir The synthesis of this compound and its complex analogues presents opportunities for the implementation of more sustainable practices.

One key area of focus is the use of greener solvents and reaction conditions. The development of synthetic methods that can be performed in water or other environmentally benign solvents, or even under solvent-free conditions, is a major goal. rsc.org For example, mechanochemical synthesis, which involves reactions in a ball mill with minimal or no solvent, is a promising green approach for the preparation of sulfonamides. rsc.org

The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry as it reduces waste. acs.org The development of highly efficient and recyclable catalysts for the synthesis of the cyclobutane ring and for the sulfonylation step will be crucial. This includes both metal-based catalysts and organocatalysts.

Furthermore, flow chemistry is emerging as a sustainable technology for pharmaceutical manufacturing. acs.orgrsc.org Continuous flow reactors offer advantages such as improved safety, better heat and mass transfer, and the potential for process automation and scalability. rsc.org Applying flow chemistry to the synthesis of this compound intermediates could lead to more efficient and environmentally friendly production processes. acs.org

Future research in this domain will likely focus on the development of biocatalytic methods, using enzymes to perform key synthetic transformations with high selectivity and under mild, aqueous conditions. Additionally, the use of renewable starting materials for the synthesis of the cyclobutane core is an attractive long-term goal for enhancing the sustainability of these valuable compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.